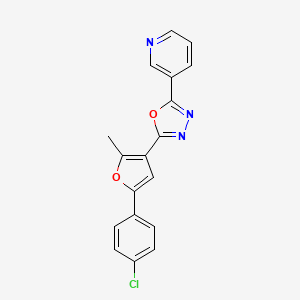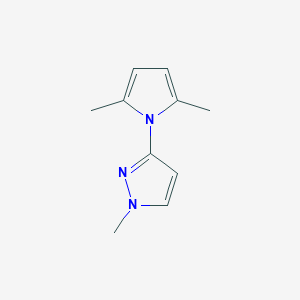![molecular formula C17H16N4O2S B2973256 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 2034367-30-9](/img/structure/B2973256.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a synthetic compound characterized by its unique structural features, combining a pyridazine core with a benzo[d]thiazol moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-6-oxopyridazine synthesis
Reagents: : Cyclopropylamine, 2,3-dichloropyridazine.
Reaction Conditions: : Cyclopropylamine is reacted with 2,3-dichloropyridazine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions. The reaction typically occurs in a polar solvent like dimethylformamide or dimethyl sulfoxide.
Benzo[d]thiazol-5-yl acetamide synthesis
Reagents: : 2-methylbenzo[d]thiazole, acetic anhydride.
Reaction Conditions: : 2-methylbenzo[d]thiazole is acetylated using acetic anhydride in the presence of a catalyst such as pyridine at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling up the synthesis for industrial production may involve continuous flow chemistry techniques to ensure consistent product quality and yield. Optimizing reaction conditions, such as temperature, solvent, and reaction time, is crucial to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiazole moieties.
Reduction: : Reduction can occur at the pyridazine and carbonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridazine and benzo[d]thiazol rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conducted in the presence of suitable bases or acids, depending on the reaction type, often in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is studied for its potential in:
Chemistry: : As a precursor or intermediate in organic synthesis and material science.
Biology: : Investigated for its interactions with various biomolecules and potential as a tool in biochemical assays.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its mechanism of action often involves binding to these targets, thereby modulating their activity. The precise pathways and interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide with other compounds highlights its unique structural attributes and potential advantages. Similar compounds include:
Pyridazine derivatives: : Known for their varied biological activities.
Benzo[d]thiazole derivatives: : Studied for their medicinal chemistry applications.
By distinguishing its specific structural features and properties, researchers can better understand its potential and differentiate it from other related compounds.
And there we have it! I've delved into the chemical, synthetic, and practical aspects of this compound, laying out a comprehensive analysis. Fascinating stuff, right?
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-18-14-8-12(4-6-15(14)24-10)19-16(22)9-21-17(23)7-5-13(20-21)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYMWNCMIWGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)

![8-(thiophene-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2973190.png)

![5-Nitro-2-[(2-phenylethyl)amino]benzonitrile](/img/structure/B2973192.png)
![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
